Schisanlactone C

Description

Natural Occurrence and Botanical Sources within Schisandra Species

Schisanlactone C has been identified as a constituent of several plant species within the Schisandraceae family. Specifically, it has been isolated from the fruits of Schisandra chinensis biosynth.com. Further investigations have also reported its presence in the fruits of Schisandra sphenanthera scielo.brresearchgate.net. Additionally, Schisanlactone C has been documented in an unidentified Schisandra species psu.edu. The genus Schisandra, along with related genera like Kadsura, are well-established sources of a wide array of triterpenoids, making them subjects of ongoing phytochemical exploration psu.eduresearchgate.netnih.govacgpubs.org.

Historical Context of Phytochemical Investigations in Schisandraceae Family

The Schisandraceae family boasts a significant ethnobotanical history, with its members, particularly Schisandra chinensis (commonly known as "wu-wei-zi"), being integral to traditional medicine for over two millennia psu.eduresearchgate.netarabjchem.org. These plants have been historically employed for a variety of therapeutic purposes. The extensive phytochemical research conducted on this family has led to the identification of a broad spectrum of secondary metabolites, with lignans (B1203133) and triterpenoids being particularly prominent due to their complex and often unique skeletal structures researchgate.netarabjchem.orgcas.cn. Scientific reviews dedicated to the triterpenoids of the Schisandraceae family have been published, underscoring a sustained and growing interest in these compounds since the early 2000s psu.eduresearchgate.net.

Classification and General Structural Features of Schisanlactone C as a Triterpenoid (B12794562) Lactone

Schisanlactone C is chemically classified as a triterpenoid lactone biosynth.comnih.gov. Triterpenoids derived from the Schisandraceae family exhibit considerable structural diversity. They are broadly categorized into several types, including lanostanes, cycloartanes, dammaranes, ursanes, and schinortriterpenoids researchgate.netacgpubs.orgmdpi.com. These compounds are frequently characterized by intricate, highly oxygenated structures and distinctive fused ring systems psu.edu. For comparative context, Schisanlactone A, another compound from this family, is described as a tetracyclic triterpenoid and a delta-lactone nih.gov.

Overview of Scholarly Interest and Research Trajectories

Schisanlactone C has attracted scientific attention primarily for its reported biological activities, notably its significant cytotoxic activity scielo.br. The broader family of triterpenoids isolated from Schisandraceae species is a subject of considerable research interest due to their wide-ranging potential bioactivities. These activities include, but are not limited to, antitumor, antioxidant, anti-inflammatory, immunomodulatory, neuroprotective, and hepatoprotective effects researchgate.net. Consequently, research trajectories involving compounds like Schisanlactone C typically focus on their isolation, precise structural elucidation, and the comprehensive evaluation of their biological properties, driven by the pursuit of novel therapeutic agents nih.govacgpubs.org.

Data Tables

Table 1: Botanical Sources and Occurrence of Schisanlactone C

| Schisandra Species | Plant Part | Reported Occurrence | Citation Index |

| Schisandra chinensis | Fruit | Present | biosynth.com |

| Schisandra sphenanthera | Fruit | Present | scielo.brresearchgate.net |

| Unidentified Schisandra sp. | Fruit | Present | psu.edu |

Table 2: Classification and General Structural Features

| Compound | Chemical Class | General Structural Features | Citation Index |

| Schisanlactone C | Triterpenoid Lactone | Belonging to a family with diverse triterpenoid types (lanostanes, cycloartanes, schinortriterpenoids); often highly oxygenated | biosynth.compsu.eduresearchgate.netnih.govacgpubs.orgmdpi.com |

| Schisanlactone A | Triterpenoid Lactone | Tetracyclic triterpenoid; delta-lactone | nih.gov |

Properties

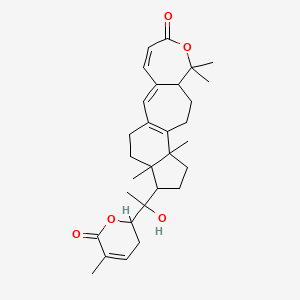

IUPAC Name |

16-[1-hydroxy-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-8,8,13,17-tetramethyl-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O5/c1-18-7-11-24(34-26(18)32)30(6,33)23-14-16-28(4)22-10-9-21-19(8-12-25(31)35-27(21,2)3)17-20(22)13-15-29(23,28)5/h7-8,12,17,21,23-24,33H,9-11,13-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQNSZDOEZMGEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)(C2CCC3(C2(CCC4=C3CCC5C(=C4)C=CC(=O)OC5(C)C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Elucidation, and Analytical Characterization of Schisanlactone C

Extraction and Isolation Methodologies from Plant Materials

The initial step in obtaining Schisanlactone C involves the extraction of target compounds from plant matrices, followed by a series of purification techniques to isolate the pure compound.

Solvent Extraction Techniques

Various solvent extraction techniques are employed to efficiently recover secondary metabolites from plant materials. For Schisanlactone C, extraction typically begins with the plant material, such as the fruits or stems and leaves of Schisandra species. Methanol (B129727) and ethanol (B145695) are commonly used as initial extraction solvents due to their efficacy in dissolving a broad range of organic compounds scielo.brscielo.brmdpi.comnih.gov. Following a primary extraction, the crude extract is often subjected to partitioning with solvents of differing polarities to fractionate the mixture. For instance, a methanol extract might be partitioned sequentially with hexane, chloroform, and ethyl acetate (B1210297) to separate compounds based on their polarity scielo.brscielo.br. Other methods involve serial exhaustive extraction using solvents of increasing polarity, such as hexane, dichloromethane (B109758) (DCM), acetone, and methanol up.ac.za. Ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also recognized as efficient, greener alternatives for extracting triterpenoids nih.govunimib.itresearchgate.net.

Chromatographic Purification Strategies

Once crude extracts or solvent fractions are obtained, chromatographic techniques are indispensable for isolating Schisanlactone C. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

Column Chromatography (CC): Silica (B1680970) gel column chromatography is a foundational technique used to separate compounds based on their polarity. Fractions obtained from solvent partitioning or initial extraction are passed through a silica gel column, eluted with solvent systems of varying polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) mdpi.cominformahealthcare.com.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is frequently employed for the final purification of compounds like Schisanlactone C. This technique offers high resolution and efficiency. For example, Schisanlactone C has been isolated using preparative HPLC on a YMC J'sphere ODS H-80 column with specific mobile phase gradients, such as methanol/water mixtures scielo.brscielo.br.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is another powerful liquid-liquid partition chromatography technique that has been utilized for the separation of natural products, including triterpenoids from Schisandra species nih.govresearchgate.netnih.gov. It allows for efficient separation without the need for a solid stationary phase, minimizing irreversible adsorption.

Resin-Based Separation Methods

Resin-based separation methods, particularly using macroporous resins, play a crucial role in the preliminary purification and enrichment of target compounds before final chromatographic isolation. Macroporous resin adsorber chromatography is effective for the separation and purification of triterpenoids due to its reusability, good adsorption efficiency, and rapid exchange rates nih.gov. Specific resins, such as AB-8 macroporous resin, have been employed in combination with other techniques like HSCCC for the purification of compounds from Schisandra extracts researchgate.net.

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

The definitive identification and structural characterization of Schisanlactone C rely heavily on advanced spectroscopic and spectrometric techniques, which provide detailed information about the molecule's connectivity, functional groups, and precise mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of natural product structure elucidation, providing insights into the molecular framework through the analysis of nuclear spins.

1D NMR Spectroscopy: Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectroscopy are fundamental, providing information about the number, type, and chemical environment of hydrogen and carbon atoms within the molecule. ¹H NMR reveals chemical shifts, signal multiplicities, and coupling constants, which help identify individual protons and their neighboring protons. ¹³C NMR provides information about the carbon skeleton, including the presence of carbonyl groups, olefinic carbons, and aliphatic carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are often used in conjunction with ¹³C NMR to distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D NMR Spectroscopy: To establish the connectivity between atoms and confirm the proposed structure, various 2D NMR experiments are performed.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal correlations between protons that are coupled through chemical bonds, typically over two or three bonds, helping to map out proton spin systems.

HSQC (Heteronuclear Single Quantum Correlation): HSQC experiments correlate directly bonded protons and carbons (¹J C-H), establishing one-bond heteronuclear connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial for establishing long-range correlations (²J C-H and ³J C-H) between protons and carbons, often over two or three bonds. This technique is particularly useful for connecting different molecular fragments, identifying quaternary carbons, and confirming the positions of functional groups.

These NMR techniques collectively provide a comprehensive map of the molecule's structure, allowing for the unambiguous assignment of all signals and the confirmation of proposed structural features scielo.brscielo.brmdpi.comnih.govcore.ac.ukarkat-usa.orgresearchgate.netresearchgate.net.

High-Resolution Mass Spectrometry (HR-ESI-MS, UPLC-Q-TOF/MS)

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) are employed to determine the accurate mass of the molecular ion. This precise mass measurement allows for the calculation of the elemental composition (molecular formula) of the compound, which is a vital step in structural elucidation scielo.brscielo.brnih.govfrontiersin.orgresearchgate.netmdpi.commst.dkresearchgate.netmdpi.com. For example, UPLC-Q-TOF/MS provides highly sensitive and accurate mass spectra of both parent and fragment ions, aiding in the identification of unknown compounds researchgate.net.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion and analyzing the resulting fragment ions. The fragmentation patterns provide further structural information, helping to confirm the presence of specific substructures or functional groups within the molecule.

Compound List:

Schisanlactone C

Biosynthetic Pathways and Chemical Synthesis Approaches of Schisanlactone C

Strategies for Total Synthesis of Structurally Related Natural Products

Convergent Synthesis Design and Execution

Convergent synthesis is a strategic approach in organic chemistry where multiple molecular fragments are synthesized independently and then coupled together in later stages to form the final target molecule. This method often offers advantages in terms of efficiency and flexibility compared to linear synthesis, especially for complex structures. However, specific details regarding the design and execution of a convergent synthesis strategy for Schisanlactone C were not found within the provided research snippets. The general principle of convergent synthesis involves the preparation of key intermediates that are then joined through robust coupling reactions to assemble the intricate carbon skeleton of molecules like Schisanlactone C.

Semi-Synthesis and Chemoenzymatic Approaches for Schisanlactone C Derivatives

Semi-synthesis and chemoenzymatic approaches represent powerful methodologies for generating diverse derivatives of natural products like Schisanlactone C. These strategies leverage the strengths of both chemical transformations and enzymatic catalysis to create novel compounds with potentially enhanced or altered biological properties.

The creation of analogs through targeted chemical modifications is a cornerstone of medicinal chemistry, aimed at exploring structure-activity relationships (SAR) and optimizing the pharmacological profile of a lead compound. For triterpenoids like Schisanlactone C, modifications can be strategically introduced at various functional groups (e.g., hydroxyl, carbonyl, ester) or specific positions on the carbon skeleton.

While specific documented chemical modifications targeting Schisanlactone C for analog generation were not detailed in the provided search results, analogous strategies applied to other pentacyclic triterpenoids, such as glycyrrhetinic acid, illustrate common approaches. Modifications at positions like C-3 and C-30 have been explored to introduce heterocyclic rings or ester functionalities, yielding derivatives with improved antiproliferative activities researchgate.net. Such targeted functionalization of Schisanlactone C could involve reactions like esterification, etherification, oxidation, or reduction at reactive sites to generate libraries of analogs for biological screening.

Table 1: Illustrative Chemical Modification Strategies for Triterpenoid (B12794562) Analogs

| Target Compound Class | Position of Modification | Type of Modification | Resulting Derivative Type | Example Rationale |

| Pentacyclic Triterpenoids (e.g., Glycyrrhetinic Acid) | C-3, C-30 | Esterification, Heterocycle coupling | Ester derivatives, Heterocyclic conjugates | Enhanced antiproliferative activity, improved selectivity researchgate.net |

| Triterpenoids (General) | Hydroxyl groups | Esterification, Etherification | Esters, Ethers | Modulate lipophilicity, improve bioavailability |

| Triterpenoids (General) | Carbonyl groups | Reduction, Oxime formation | Alcohols, Oximes | Alter polarity, introduce new interaction points |

Biocatalysis, utilizing enzymes or whole microbial cells, offers a highly selective and environmentally friendly route for the structural diversification of complex natural products. These transformations can introduce specific functional groups or rearrange molecular skeletons in ways that are often difficult to achieve through conventional chemical synthesis.

Research into the microbial transformation of related compounds, such as Schisanlactone E, provides insight into the potential biocatalytic modifications applicable to Schisanlactone C. For instance, Cunninghamella blakesleana AS 3.970 has been employed to transform Schisanlactone E, yielding multiple metabolites through processes like hydroxylation, particularly at methyl groups (e.g., C-28, C-29), rearrangement reactions, and carbonylation researchgate.netresearchgate.net. Other microbial strains have demonstrated capabilities for oxidation, hydroxylation, and conjugation reactions, leading to structurally diverse products that can exhibit altered bioactivities compared to the parent compound researchgate.net.

These biocatalytic strategies can be instrumental in generating libraries of Schisanlactone C derivatives by introducing hydroxyl groups, epoxides, or other oxygenated functionalities regioselectively. Such modifications can significantly alter the compound's physicochemical properties and biological interactions, paving the way for the discovery of new therapeutic agents.

Table 2: Biocatalytic Transformations Observed in Related Triterpenoids

| Microbial Strain / Enzyme | Substrate (Example) | Transformation Type | Key Modifications Observed | Potential Application for Schisanlactone C |

| Cunninghamella blakesleana AS 3.970 | Schisanlactone E | Biotransformation | Hydroxylation (e.g., C-28, C-29 methyl groups), Rearrangement, Carbonylation | Introduction of hydroxyl groups, skeletal modifications |

| Syncephalastrum racemosum | Various Triterpenoids | Biotransformation | Hydroxylation, Oxidation | Site-specific oxidation or hydroxylation |

| General Fungal/Bacterial Systems | Triterpenoids | Biocatalysis | Glycosylation, Esterification, Reduction | Introduction of polar groups, altered solubility |

Compound List:

Schisanlactone C

Schisanlactone E

Glycyrrhetinic acid

In Vitro and Pre Clinical Biological Activities and Molecular Mechanisms of Schisanlactone C

Anticancer and Cytotoxic Activities

Schisanlactone C, a natural compound, has demonstrated notable anticancer and cytotoxic effects in various preclinical studies. researchgate.net Its potential as an anticancer agent stems from its ability to selectively target cancer cells and induce cell death through multiple mechanisms.

Differential Sensitivity Across Various Cancer Cell Lines (e.g., Hela, HepG2, HCT-116, KB)

The cytotoxic activity of Schisanlactone C has been evaluated against a panel of human cancer cell lines, revealing a differential sensitivity profile. Research has shown that Schisanlactone C exhibits significant cytotoxicity against HeLa (cervical cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cells. researchgate.netrsc.orgmdpi.com The potency of its cytotoxic effect, often measured by the IC50 value (the concentration required to inhibit the growth of 50% of cells), varies among these cell lines, suggesting that the compound's efficacy is influenced by the specific molecular characteristics of each cancer type. For instance, studies have reported IC50 values in the micromolar range, indicating a strong potential for growth inhibition in these susceptible cell lines. rsc.org The KB cell line (oral cancer) has also been utilized in assessing the cytotoxic potential of similar compounds, highlighting the broad-spectrum investigation of novel anticancer agents. nih.gov

Table 1: Cytotoxic Activity of Schisanlactone C Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Reported Cytotoxic Effect |

|---|---|---|

| HeLa | Cervical Cancer | Significant cytotoxicity observed. researchgate.netmdpi.com |

| HepG2 | Liver Cancer | Significant cytotoxicity observed. researchgate.netrsc.org |

| HCT-116 | Colon Cancer | Significant cytotoxicity observed. researchgate.netrsc.orgmdpi.com |

| KB | Oral Cancer | Used in cytotoxicity studies of related compounds. nih.gov |

Induction of Programmed Cell Death (Apoptosis)

A key mechanism underlying the anticancer activity of Schisanlactone C is the induction of apoptosis, or programmed cell death. Apoptosis is a regulated process essential for eliminating damaged or unwanted cells, and its activation in cancer cells is a primary goal of many cancer therapies. mdpi.com The induction of apoptosis by Schisanlactone C involves a complex interplay of signaling pathways that ultimately lead to the dismantling of the cell.

The execution of apoptosis is largely mediated by a family of proteases called caspases. nih.gov These enzymes exist as inactive zymogens (pro-caspases) and are activated in a cascade-like fashion in response to apoptotic stimuli. nih.gov There are two main caspase activation pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govthermofisher.com

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of initiator caspase-8. thermofisher.comnih.gov The intrinsic pathway, on the other hand, is triggered by intracellular stress and converges on the mitochondria. researchgate.netnih.gov Both pathways ultimately lead to the activation of executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. thermofisher.comarchivesofmedicalscience.com The activation of caspase-9 is a hallmark of the intrinsic pathway. nih.govresearchgate.net Studies on compounds with similar mechanisms suggest that the apoptotic process can involve the activation of both initiator and executioner caspases. archivesofmedicalscience.com

The intrinsic pathway of apoptosis is critically regulated by the mitochondria. nih.govabcam.cn In response to apoptotic signals, the mitochondrial outer membrane becomes permeabilized, leading to the release of several pro-apoptotic factors into the cytoplasm. mdpi.comscielo.org.ar A key event in this process is the release of cytochrome c. mdpi.comabcam.cnscielo.org.ar Once in the cytosol, cytochrome c binds to Apaf-1 (apoptotic protease-activating factor-1), triggering the formation of a multi-protein complex known as the apoptosome. mdpi.comscielo.org.ar The apoptosome then recruits and activates pro-caspase-9, which in turn activates downstream executioner caspases like caspase-3. researchgate.netscielo.org.arresearchgate.net

This process is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). thermofisher.com The balance between these opposing factions determines the cell's fate. An increase in the Bax/Bcl-2 ratio is often associated with the induction of apoptosis. nih.gov The disruption of the mitochondrial membrane potential is another indicator of the engagement of the mitochondrial apoptotic pathway. nih.gov

Caspase Activation Pathways

Cell Cycle Perturbation and Arrest Mechanisms

In addition to inducing apoptosis, Schisanlactone C can exert its anticancer effects by interfering with the cell cycle. The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. plos.org Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth. researchgate.net

Anticancer agents can cause cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), preventing the cancer cells from progressing through the division process and ultimately leading to cell death. plos.orgmdpi.com For example, some compounds can induce G2/M phase arrest, which is often associated with the modulation of cell cycle-related proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.govnih.gov The ability of a compound to halt the cell cycle provides an additional mechanism for its antiproliferative activity.

Modulation of Proliferation and Metastasis-Related Signaling Pathways

Key signaling pathways that are often dysregulated in cancer include the PI3K/Akt/mTOR and MAPK/ERK pathways. cellsignal.comnih.govmdpi.com These pathways regulate a wide range of cellular processes, including cell growth, survival, proliferation, and migration. cellsignal.comnih.govresearchgate.net The PI3K/Akt/mTOR pathway, for instance, is a central regulator of cell growth and survival and is frequently overactivated in various cancers. mdpi.com The MAPK/ERK pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, thereby controlling gene expression and cellular responses to growth factors. nih.gov

Metastasis, the process by which cancer cells spread to distant organs, is a major cause of cancer-related mortality. This complex process involves cell migration, invasion, and the establishment of new tumors. frontiersin.org Signaling pathways such as the c-Jun/COX-2 pathway have been shown to be involved in regulating metastasis. oncotarget.com By modulating these and other related pathways, natural compounds can potentially inhibit the metastatic potential of cancer cells. frontiersin.orgfrontiersin.org

PI3K/AKT Signaling

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of fundamental cellular processes, including cell growth, proliferation, survival, and transcription genome.jp. It is activated by a multitude of cellular stimuli genome.jp. Currently, there are no specific research findings available that detail the direct modulatory effects of Schisanlactone C on the PI3K/AKT signaling pathway. While other compounds from the Schisandra genus, such as Schisandrin B, have been shown to activate this pathway, similar studies on Schisanlactone C have not been published archivesofmedicalscience.com.

MAPK Signaling Cascade (ERK, JNK, p38)

The mitogen-activated protein kinase (MAPK) cascade, which includes the key signaling modules of extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 proteins, is highly conserved and involved in translating extracellular stimuli into a wide range of cellular responses like proliferation, differentiation, inflammation, and apoptosis thermofisher.commdpi.com. The ERK pathway is typically associated with cell growth and proliferation, while the JNK and p38 pathways are more responsive to cellular stress and inflammatory signals nih.govnih.gov. There is no available scientific evidence specifically investigating or demonstrating the impact of Schisanlactone C on the ERK, JNK, or p38 signaling pathways.

Anti-Inflammatory Effects

While compounds from the Schisandra genus are known for their anti-inflammatory properties, specific studies detailing the anti-inflammatory effects of Schisanlactone C are not present in the available literature.

Inhibition of Key Inflammatory Signaling Pathways

Detailed investigations into the modulation of key inflammatory signaling pathways by Schisanlactone C have not been reported. The information below pertains to the general function of these pathways, as direct evidence involving Schisanlactone C is absent.

The nuclear factor-κB (NF-κB) pathway is a primary signaling pathway that governs the expression of genes involved in inflammation, immunity, and cell survival ecrjournal.comnih.gov. Its activation is a key step in the inflammatory response nih.gov. There is no direct evidence from published studies to indicate that Schisanlactone C modulates the NF-κB pathway. In contrast, related compounds such as Schisanlactone E (also known as Xuetongsu) have been shown to inhibit the NF-κB signaling pathway researchgate.netresearchgate.net.

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is essential for transmitting information from extracellular cytokine signals to the nucleus, playing a pivotal role in immunity, cell division, and tumor formation practicingclinicians.comwikipedia.org. Dysregulation of this pathway is linked to various immune and inflammatory diseases wikipedia.orgnih.gov. Scientific literature lacks specific data on the regulatory effects of Schisanlactone C on the JAK-STAT signaling pathway.

The IL-23/IL-17 inflammatory axis is a critical cytokine pathway involved in the pathogenesis of numerous inflammatory and autoimmune diseases. IL-23 is crucial for the maturation and maintenance of T-helper 17 (Th17) cells, which are the primary producers of the pro-inflammatory cytokine IL-17. There are no studies reporting that Schisanlactone C has any suppressive or regulatory effect on the IL-23/IL-17 axis. Research has shown that other compounds, such as Schisanlactone E, can inhibit this inflammatory axis researchgate.netresearchgate.net.

NF-κB Pathway Modulation

Regulation of Pro-inflammatory Cytokine and Mediator Production (e.g., TNF-α, IL-1β, IL-6, NO)

While various compounds from the Schisandra genus, such as Schisandrin A, have demonstrated anti-inflammatory properties by modulating pro-inflammatory cytokines, current scientific literature does not provide specific evidence that Schisanlactone C directly regulates the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), or Nitric Oxide (NO).

Research has identified numerous triterpenoids from Schisandra species with anti-inflammatory potential. nih.gov For instance, studies on other compounds from the plant have shown inhibition of nitric oxide and other inflammatory mediators. ga-online.org However, investigations specifically targeting Schisanlactone C's role in these inflammatory pathways are not extensively documented in available research. One study that isolated Schisanlactone C along with other triterpenoids tested them for cytotoxicity, but not for anti-inflammatory markers. mdpi.comnih.gov

Table 1: Summary of Research on Schisanlactone C and Inflammatory Mediators (Based on available data)

| Mediator | Test System | Observed Effect of Schisanlactone C | Reference |

|---|---|---|---|

| TNF-α | Not Reported | No data available | N/A |

| IL-1β | Not Reported | No data available | N/A |

| IL-6 | Not Reported | No data available | N/A |

| Nitric Oxide (NO) | Not Reported | No data available | N/A |

Antiviral Activities (e.g., Anti-HIV)

The Schisandra genus is recognized for containing compounds with a range of pharmacological activities, including antiviral potential. nih.gov Extracts from Schisandra sphenanthera, a known source of Schisanlactone C, have been reported to possess anti-HIV activities. researchgate.net Similarly, other specific compounds isolated from Schisandra, such as lancifoic acid A, have been noted for their anti-HIV-1 activity. nih.gov

Despite these findings within the genus, there is currently no direct scientific evidence to confirm that Schisanlactone C itself exhibits anti-HIV activity. Studies that have isolated Schisanlactone C have often focused on other biological assessments, such as cytotoxicity, without reporting on its antiviral properties. mdpi.comnih.gov

As there are no current studies confirming the anti-HIV activity of Schisanlactone C, the mechanisms of viral replication inhibition for this specific compound have not been elucidated. Research into the antiviral mechanisms of other compounds from the Schisandra genus continues, but these findings cannot be directly attributed to Schisanlactone C without specific investigation.

Neuroprotective Potentials (In Vitro and Select Pre-clinical Models)

Lignans (B1203133) and triterpenoids from Schisandra chinensis are known to possess neuroprotective properties. researchgate.netarabjchem.org However, specific studies on the neuroprotective potential of Schisanlactone C are limited. While some lignans from Schisandra glaucescens have shown significant neuroprotective effects against amyloid-beta-induced cell death in SH-SY5Y cells, Schisanlactone C was not identified as one of the active compounds in these particular assays. researchgate.net

There is a lack of direct evidence from in vitro or pre-clinical models demonstrating that Schisanlactone C protects against neuronal damage and dysfunction. While the broader family of compounds from which it is derived is associated with neuroprotection, this specific activity has not been documented for Schisanlactone C itself. arabjchem.org

Some compounds isolated from the Schisandra genus have been reported to have acetylcholinesterase inhibitory activity. ga-online.org However, the scientific literature available does not indicate that Schisanlactone C is an inhibitor of AChE. Studies have yet to explore this specific potential.

Antioxidant activity is a known property of many compounds found in Schisandra species. arabjchem.org For example, certain lignans from Schisandra glaucescens have demonstrated notable antioxidant effects. researchgate.net However, specific research detailing the antioxidant mechanisms of Schisanlactone C, particularly within a neuronal context, is not available.

Table 2: Summary of Research on the Neuroprotective Potential of Schisanlactone C (Based on available data)

| Activity | Test System/Model | Observed Effect of Schisanlactone C | Reference |

|---|---|---|---|

| Protection vs. Neuronal Damage | Not Reported | No data available | N/A |

| AChE Inhibition | Not Reported | No data available | N/A |

| Antioxidant Activity (Neuronal) | Not Reported | No data available | N/A |

Inhibition of Acetylcholinesterase (AChE) Activity (if applicable to Schisanlactone C directly)

Immunomodulatory Effects (In Vitro and Select Pre-clinical Models)

Following a comprehensive review of available scientific literature, there is a notable lack of specific research detailing the immunomodulatory effects of Schisanlactone C. While related compounds from the Schisandra genus have been investigated for their impact on the immune system, data focusing explicitly on Schisanlactone C is sparse. General claims of its anti-inflammatory properties exist on some commercial supplier websites, but these are not substantiated by detailed in vitro or pre-clinical studies in the accessible scientific literature. biosynth.com

Influence on Immune Cell Activation and Function

There is currently no specific information available from in vitro or pre-clinical studies that details the influence of Schisanlactone C on the activation and function of immune cells such as T-cells, B-cells, macrophages, or natural killer (NK) cells. Research on analogous compounds, like Schisanlactone E, has shown effects on immune cell activation, including the reduction of inflammatory cytokine expression. frontiersin.orgnih.gov However, these findings cannot be directly attributed to Schisanlactone C without specific experimental evidence.

Interaction with Immune-Inflammatory Crosstalk

Detailed mechanisms or studies on how Schisanlactone C interacts with the complex crosstalk between the immune and inflammatory systems are not described in the current body of scientific literature. While some triterpenoids from Schisandra have been noted for their potential to modulate signaling pathways like NF-κB, which is central to inflammation, specific data for Schisanlactone C is not available. dntb.gov.ua Therefore, its role in the broader network of immune-inflammatory signaling remains uncharacterized.

Data Tables

Due to the absence of specific research findings on the immunomodulatory effects of Schisanlactone C, no data tables can be generated.

Structure Activity Relationship Sar Studies of Schisanlactone C and Its Analogs

Identification of Pharmacophoric Elements and Key Functional Groups

Pharmacophores are defined as the ensemble of steric and electronic features necessary for optimal interactions with a biological target wikipedia.org. Identifying these elements in Schisanlactone C involves examining the roles of its constituent functional groups and structural motifs.

Lactone rings are common structural features in many bioactive natural products, including triterpenoids. In some compound classes, the presence and specific configuration of lactone rings are critical for biological efficacy. For instance, in camptothecins, the α-hydroxyl lactone system of ring E is vital for topoisomerase inhibition and in vivo potency, with modifications often leading to a loss of activity cabidigitallibrary.org. Similarly, for certain Ganoderma triterpenoids and Schisanlactone A, a lactone ring attached to ring D did not reduce activity compared to a compound with a side chain nih.gov. Schisanlactone C, being a triterpene lactone, incorporates this structural feature, suggesting its potential involvement in molecular recognition and biological activity psu.edukoreascience.krnih.gov.

Hydroxyl (-OH) and carbonyl (C=O) groups are frequently implicated in the bioactivity of triterpenoids by participating in hydrogen bonding and other interactions with biological targets mdpi.com. SAR studies on related triterpenoids have shown that modifications at hydroxyl positions, such as at C-3, can significantly alter cytotoxic potency and selectivity nih.govrsc.org. For example, acetylation of a C-3 hydroxyl group sometimes enhances potency compared to a free hydroxyl nih.gov. Carbonyl groups, particularly when part of an α,β-unsaturated system (e.g., at C-3 or C-26), have been identified as important for the inhibitory activity of certain triterpenoids against enzymes like 5α-reductase nih.govnih.gov. Conversely, the presence of hydroxyl groups at certain positions (e.g., C-23 or C-5 in some colossolactones and Schisanlactone A) has been observed to reduce activity nih.gov. While specific data for Schisanlactone C is limited, its polarity, as indicated by its Total Polar Surface Area (TPSA), suggests the presence of polar functional groups like hydroxyls or carbonyls that contribute to its interaction profile researchgate.net.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in drug-target interactions, influencing potency, selectivity, and pharmacokinetic properties ijpsjournal.comnih.gov. For chiral molecules like triterpenoids, different stereoisomers can exhibit distinct biological activities nih.govnih.govmdpi.com. For example, an epimer at the C-3 position of a triterpenoid (B12794562) analog demonstrated decreased cytotoxicity compared to its counterpart nih.gov. In other contexts, specific stereochemical configurations, such as the (5S, αS) configuration in certain nature-inspired compounds, are crucial for effective uptake and target interaction, leading to significantly different antimalarial activities mdpi.com. While specific stereochemical SAR studies for Schisanlactone C are not detailed in the provided snippets, the inherent chirality of triterpenoids suggests that their stereochemical configuration is likely a critical determinant of their biological efficacy.

Influence of Hydroxyl and Carbonyl Groups

Design and Synthesis of Schisanlactone C Analogs for SAR Probing

The systematic exploration of SAR often involves the design and synthesis of analogs with targeted structural modifications. This process aims to identify which structural elements are essential for activity and which can be altered to improve properties.

Once synthesized, these analogs are subjected to biological assays relevant to the target activity. For example, studies on related triterpenoids have evaluated analogs for cytotoxicity against cancer cell lines, anti-inflammatory effects, or inhibition of specific enzymes nih.govmdpi.comnih.govrsc.orgmdpi.comfrontiersin.org. By comparing the activity of the parent compound with its modified analogs, researchers can deduce SAR trends. For instance, the introduction of a carboxyl moiety in some Kadsura heteroclita triterpenoids was found to enhance activity against rheumatoid arthritis fibroblast-like synoviocytes frontiersin.org. In in silico studies, Schisanlactone C was identified as a potential candidate for inhibiting the p53 binding site of protein Mortalin, with predictions suggesting it might have toxic effects, indicating potential liabilities that would need to be addressed through analog design researchgate.net.

Compound List

Schisanlactone C

Schisanlactone E (Xuetongsu, XTS)

Schisanlactone A

Colossolactones

Camptothecins

Ursane-type triterpenoids

Oleanane-type triterpenoids

Lupane-type triterpenoids

Ganoderma triterpenoids

Salinosporamide A

Advanced Analytical Techniques for Quantification, Bioavailability, and Metabolic Profiling of Schisanlactone C

Development and Validation of High-Sensitivity Quantification Methods

Accurate and sensitive quantification of Schisanlactone C is fundamental for pharmacokinetic studies, efficacy assessments, and understanding its distribution within biological matrices. The development and validation of robust analytical methods are paramount.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a cornerstone technique for the quantitative analysis of complex mixtures and biological samples. Its ability to separate compounds chromatographically and then detect and quantify them based on their mass-to-charge ratio (m/z) makes it highly suitable for Schisanlactone C.

LC-MS methods typically involve a liquid chromatography system for separation, often using reversed-phase columns like C18, coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source. The mobile phase usually consists of water and organic solvents (e.g., methanol (B129727) or acetonitrile) with additives like formic acid to improve ionization and chromatographic performance scielo.brthermofisher.comrsc.org. The mass spectrometer can operate in various modes, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity in quantification scielo.brthermofisher.comnih.govmdpi.comfrontiersin.org.

Method validation for LC-MS assays is critical and typically includes parameters such as selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and intermediate precision), accuracy, and stability, often following guidelines from regulatory bodies like ICH and FDA scielo.brfrontiersin.orgresearchgate.net. For instance, a validated LC-MS/MS method for quantifying compounds in biological matrices requires careful consideration of matrix effects, which can suppress or enhance analyte signals scielo.brresearchgate.net.

Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight High-Resolution Mass Spectrometry (UHPLC-Q-TOF HRMS) for Simultaneous Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including faster analysis times, improved separation efficiency, and higher sensitivity due to narrower chromatographic peaks. When coupled with High-Resolution Mass Spectrometry (HRMS), particularly quadrupole-time-of-flight (Q-TOF) instruments, it enables the simultaneous qualitative and quantitative analysis of multiple compounds with high accuracy and specificity frontiersin.orgub.edunih.gov.

UHPLC-Q-TOF HRMS systems utilize advanced mass analyzers that provide accurate mass measurements, allowing for the determination of elemental compositions and the identification of unknown compounds based on precise mass and fragmentation patterns frontiersin.orgub.eduijpras.comnih.gov. This capability is invaluable for comprehensive profiling and for analyzing complex mixtures where Schisanlactone C might be present alongside numerous other metabolites or related compounds. Studies have employed UHPLC-Q-TOF HRMS for the characterization of components in medicinal plants, including those related to Schisandra species, aiding in the identification of known and potentially new compounds frontiersin.orgnih.govresearchgate.netmdpi.com.

The development of methods using UHPLC coupled with HRMS, such as UHPLC-Q-Orbitrap HRMS, has been reported for the simultaneous qualitative and quantitative analysis of various compounds, demonstrating its power in characterizing complex plant extracts and supporting metabolite identification nih.govresearchgate.net. These techniques are essential for obtaining detailed fragmentation data (MS/MS) which aids in structural elucidation and confirmation of Schisanlactone C and its potential metabolites frontiersin.orgnih.govijpras.commdpi.com.

Metabolomics Applications in Schisanlactone C Research

Metabolomics provides a global view of the small molecule metabolites within a biological system, offering insights into biochemical processes and the effects of compounds like Schisanlactone C.

Global Metabolic Profiling in Biological Systems

Metabolomics studies, often employing untargeted mass spectrometry-based approaches, are used to detect and quantify a wide range of metabolites in biological samples such as tissues, plasma, or urine frontiersin.orgcreative-proteomics.comsinica.edu.twncsu.edu. These studies aim to capture a comprehensive "snapshot" of the metabolic state of a biological system under different conditions, such as in the presence of Schisanlactone C.

LC-MS-based untargeted metabolomics has been utilized to investigate the effects of compounds like Schisanlactone E (a related compound) on metabolite profiles in animal models. For instance, LC-MS untargeted metabolomics was performed on gut and brain tissues to explore the impact of Schisanlactone E on metabolite levels, revealing significant changes in various metabolic pathways frontiersin.orgresearchgate.netnih.gov. This approach allows for the identification of differential metabolites that may be modulated by the compound, providing clues to its mechanism of action or metabolic fate.

Pathway Analysis and Identification of Affected Biochemical Networks

Following the identification of differential metabolites through global profiling, pathway analysis is employed to understand how these changes affect biological functions and biochemical networks. Databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) are commonly used for this purpose researchgate.netnih.govresearchgate.net.

Pathway analysis helps to pinpoint specific metabolic pathways that are significantly altered by the presence or action of Schisanlactone C. For example, studies investigating Schisanlactone E have identified pathways such as carbohydrate metabolism, neuroactive ligand-receptor interactions, and amino acid metabolism as being regulated by the compound researchgate.netnih.gov. By mapping these changes onto known biochemical networks, researchers can gain a deeper understanding of the compound's biological impact and potential therapeutic mechanisms.

Pharmacokinetic Study Methodologies (excluding human clinical data)

Pharmacokinetic (PK) studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound in biological systems. Methodologies for these studies, particularly in preclinical settings, are crucial for understanding the in vivo behavior of Schisanlactone C.

Preclinical pharmacokinetic studies typically involve administering the compound to animal models (e.g., rats or mice) and collecting biological samples (plasma, urine, feces, tissues) at various time points. The concentration of the parent compound and its metabolites in these samples is then determined using sensitive analytical techniques, most commonly LC-MS/MS thermofisher.commdpi.comfrontiersin.orgresearchgate.netresearchgate.netesmed.org.

The development of specific bioanalytical methods for PK studies involves:

Studies have reported the development of UHPLC-MS/MS methods for the pharmacokinetic analysis of Schisanlactone E in rats, enabling the determination of its plasma, urine, and fecal concentrations researchgate.netresearchgate.net. These methodologies are vital for understanding the compound's bioavailability and excretion profile.

In Vitro Absorption and Distribution Assessments

Methodologies:

Caco-2 Cell Permeability Assay: This widely used assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into polarized monolayers resembling intestinal epithelial cells medtechbcn.comevotec.comwur.nlnih.govresearchgate.net. By measuring the transport of a compound across this monolayer from the apical to the basolateral side, researchers can assess intestinal permeability. This assay can also provide information on whether a compound is a substrate for efflux transporters, which can limit its absorption evotec.comwur.nl. The apparent permeability coefficient (Papp) is a key metric derived from these studies, often correlating with in vivo oral absorption medtechbcn.comnih.gov.

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a high-throughput screening method that uses an artificial lipid membrane to mimic passive diffusion across biological membranes researchgate.netconicet.gov.arevotec.commdpi.comnih.gov. It is valuable for assessing passive transcellular permeability and can predict absorption across the gastrointestinal tract or the blood-brain barrier conicet.gov.arevotec.com. However, PAMPA does not account for active transport or efflux mechanisms, which are evaluated by cell-based assays like Caco-2 evotec.comevotec.com.

Plasma Protein Binding Assays: Once absorbed into the systemic circulation, drugs often bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) sygnaturediscovery.com. In vitro assays, such as equilibrium dialysis or ultrafiltration, are used to determine the extent of this binding sygnaturediscovery.comqps.combioivt.commdpi.comnih.gov. Only the unbound (free) fraction of a drug is pharmacologically active and available for distribution, metabolism, and excretion nih.govsygnaturediscovery.commdpi.comnih.govlnhlifesciences.org. Understanding plasma protein binding is critical for interpreting in vivo pharmacokinetic data and predicting drug efficacy and potential interactions sygnaturediscovery.comqps.combioivt.comnih.gov.

Research Findings: Specific research findings for Schisanlactone C regarding in vitro absorption and distribution, such as Papp values from Caco-2 assays or plasma protein binding percentages, were not identified in the provided search results. The mention of Schisanlactone C being studied in relation to "vitro" and "bioavailability" medtechbcn.com is too general to constitute a research finding.

Metabolic Transformations in Biological Systems (e.g., Liver Microsomes)

Metabolism is the process by which the body chemically modifies compounds, typically to facilitate their elimination. In vitro metabolism studies use biological components, such as liver microsomes or hepatocytes, to identify the enzymes involved and the metabolic pathways a compound undergoes.

Methodologies:

Liver Microsomes: These are subcellular fractions derived from liver cells that contain a high concentration of key drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes (Phase I metabolism) and UDP-glucuronosyltransferases (UGTs) (Phase II metabolism) wur.nldshs-koeln.deevotec.comresearchgate.netnih.govresearchgate.net. Incubating a compound with liver microsomes in the presence of cofactors like NADPH allows for the study of Phase I metabolic reactions such as hydroxylation, oxidation, and demethylation wur.nldshs-koeln.deevotec.comnih.govresearchgate.net. These studies help determine a compound's metabolic stability and identify major metabolic pathways.

Hepatocytes: Primary hepatocytes, either fresh or cryopreserved, are considered the "gold standard" for in vitro metabolism studies researchgate.netevotec.combdj.co.jp. They contain the full complement of hepatic drug-metabolizing enzymes (both Phase I and Phase II) within an intact cellular structure, offering a more comprehensive representation of liver metabolism than microsomes alone researchgate.netevotec.combdj.co.jp. Hepatocyte incubations can reveal a compound's intrinsic clearance and identify a broader range of metabolites, including those formed by Phase II conjugation reactions (e.g., glucuronidation, sulfation) evotec.combdj.co.jp.

S9 Fractions: These are liver fractions containing both microsomal and cytosolic enzymes, offering a broader spectrum of metabolic enzymes than microsomes alone dshs-koeln.deresearchgate.net.

Research Findings: Specific metabolic pathways or identified metabolites for Schisanlactone C through in vitro studies using liver microsomes or hepatocytes were not detailed in the provided search results. General mentions of "metabolism" and "hepatocytes" in relation to Schisanlactone C biosynth.com are too broad to be considered specific research findings. Studies on Schisanlactone E, another compound from the Kadsura genus, have explored its microbial transformation and identified metabolites evotec.comresearchgate.net, but these are distinct from Schisanlactone C.

Compound List

Schisanlactone C

Schisanlactone A

Schisanlactone E

Future Perspectives and Research Directions for Schisanlactone C

Comprehensive Elucidation of Undiscovered Molecular Targets and Mechanisms of Action

Despite existing research into the biological activities of compounds from the Schisandra genus, the precise molecular targets and intricate mechanisms of action for Schisanlactone C remain areas ripe for comprehensive investigation. Studies suggest that compounds like Schisanlactone C may interact with specific cellular pathways, such as those involved in cell proliferation inhibition and apoptosis induction researchgate.netmdpi.com. Future research should focus on employing advanced techniques, including proteomics, chemical biology, and sophisticated biochemical assays, to identify the specific proteins, enzymes, or signaling cascades that Schisanlactone C directly modulates. Understanding these interactions at a molecular level is fundamental to predicting its efficacy and potential applications in various disease contexts, such as its potential role in inhibiting the p53 binding site of protein Mortalin, as suggested by molecular docking studies mdpi.com.

Exploration of Novel Biological Activities Beyond Current Knowledge

The existing literature indicates that Schisandra species and their derived compounds, including triterpenoids, possess a wide array of biological activities, such as anti-inflammatory, antioxidant, hepatoprotective, and anticancer effects frontiersin.orgarabjchem.orgmdpi.com. However, the full spectrum of Schisanlactone C's biological activities is not yet fully characterized. Future research should actively explore novel biological activities through broad-spectrum screening assays. This could involve investigating its potential in areas beyond oncology and inflammation, such as neuroprotection, metabolic regulation, or immunomodulation. For instance, research into Schisanlactone E (XTS) has revealed its potential in modulating the gut microbiota and its impact on Alzheimer's disease, highlighting the diverse therapeutic avenues that related compounds might offer frontiersin.orgresearchgate.netnih.gov. Exploring such uncharted territories for Schisanlactone C could uncover entirely new therapeutic applications.

Development of More Efficient and Sustainable Synthetic Methodologies

The isolation and synthesis of natural products like Schisanlactone C can present significant challenges in terms of yield, cost, and sustainability. While specific synthetic routes for Schisanlactone C are not extensively detailed in the readily available literature, general advancements in natural product synthesis suggest avenues for improvement. Future research should aim to develop more efficient, cost-effective, and environmentally sustainable synthetic methodologies. This could involve exploring novel catalytic approaches, optimizing existing synthetic pathways to increase yields and reduce reaction steps, and investigating greener chemistry principles to minimize waste and energy consumption. Such advancements are crucial for ensuring a reliable and scalable supply of Schisanlactone C for extensive research and potential future development.

Integration with Systems Biology and Multi-Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of Schisanlactone C's complex interactions within biological systems, integrating multi-omics approaches and systems biology methodologies is essential. Studies on related compounds, such as Schisanlactone E, have successfully employed 16S rDNA sequencing, metabolomics, and pathway analysis (e.g., KEGG database) to elucidate therapeutic mechanisms, particularly in the context of neurodegenerative diseases frontiersin.orgresearchgate.netnih.gov. Applying similar strategies to Schisanlactone C could reveal its effects on gene expression, protein interactions, metabolic profiles, and the gut microbiome. This holistic approach, combining genomics, transcriptomics, proteomics, and metabolomics, would provide deeper insights into its mechanisms of action and potential synergistic effects, moving beyond single-target analyses.

Investigation of Synergistic and Antagonistic Effects with Other Bioactive Compounds

The concept of combination therapy, where multiple agents are used together to enhance efficacy or reduce resistance, is gaining significant traction across various therapeutic areas nih.govfrontiersin.orgabpi.org.ukmdpi.commdpi.com. Research into Schisandra species has indicated that synergistic effects can be achieved when their components are combined with other therapeutic agents researchgate.net. Future research should investigate the potential synergistic or antagonistic effects of Schisanlactone C when administered in combination with conventional chemotherapeutic drugs, other natural compounds, or established therapeutic agents. Such studies could identify novel combination strategies that enhance the therapeutic index of Schisanlactone C or other treatments, potentially leading to more effective therapeutic regimens.

Addressing Challenges in Production and Scalability for Research Purposes

Ensuring a consistent and sufficient supply of Schisanlactone C is paramount for conducting robust and reproducible research. Challenges related to the isolation from natural sources or the efficiency of total synthesis can limit the availability of compounds for extensive studies pharmaceuticalprocessingworld.comresearchgate.netnih.govresearchgate.net. Future research efforts should focus on addressing these production and scalability challenges. This could involve optimizing extraction protocols from natural sources, developing more efficient and scalable synthetic routes, or exploring biotechnological approaches for its production. Improving the accessibility and quantity of Schisanlactone C is a critical step towards facilitating its comprehensive investigation and potential translation into clinical applications.

Q & A

Q. What computational methods complement experimental approaches in studying Schisanlactone C's structure-activity relationships?

- Methodological Answer : Perform molecular dynamics simulations to predict binding modes with target proteins. Use QSAR models to optimize lead compounds. Validate predictions with synthetic analogs and in vitro assays. Cross-reference cheminformatics databases (e.g., PubChem) for scaffold similarity analysis .

Key Methodological Considerations

- Data Contradiction Analysis : Use Cochrane Review methods to evaluate bias risks and apply GRADE criteria for evidence quality assessment .

- Experimental Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data .

- Literature Gaps : Prioritize studies addressing under-researched mechanisms (e.g., epigenetic modulation by Schisanlactone C) using scoping review methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.